

# A Comparative Guide to ICH Guidelines for Impurity Testing in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Betahistine impurity 5-13C,d3

Cat. No.: B15557441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The International Council for Harmonisation (ICH) has established a set of comprehensive guidelines to ensure the safety and quality of pharmaceutical products. A critical aspect of these guidelines is the control of impurities, which can arise during the manufacturing process and storage of drug substances and products. This guide provides a comparative overview of the key ICH guidelines for impurity testing, presenting quantitative thresholds, experimental protocols, and a logical workflow for impurity management to aid researchers and drug development professionals in this crucial area.

The primary ICH guidelines governing impurities in new drug substances and products are:

- ICH Q3A(R2): Impurities in New Drug Substances[1][2]
- ICH Q3B(R2): Impurities in New Drug Products[3][4]
- ICH Q3C(R5): Impurities: Guideline for Residual Solvents[5]
- ICH Q3D(R2): Guideline for Elemental Impurities[6]
- ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk[7]

These guidelines provide a framework for the identification, qualification, and control of different types of impurities, including organic impurities, inorganic impurities, residual solvents,





elemental impurities, and mutagenic impurities.

### **Data Presentation: Quantitative Impurity Thresholds**

The following tables summarize the key quantitative thresholds for reporting, identification, and qualification of impurities as outlined in the respective ICH guidelines. These thresholds are crucial for maintaining regulatory compliance and ensuring patient safety.

Table 1: Thresholds for Impurities in New Drug Substances (ICH Q3A(R2))

| Maximum Daily<br>Dose | Reporting<br>Threshold | Identification<br>Threshold                               | Qualification<br>Threshold                                |
|-----------------------|------------------------|-----------------------------------------------------------|-----------------------------------------------------------|
| ≤ 2 g/day             | 0.05%                  | 0.10% or 1.0 mg per<br>day intake (whichever<br>is lower) | 0.15% or 1.0 mg per<br>day intake (whichever<br>is lower) |
| > 2 g/day             | 0.03%                  | 0.05%                                                     | 0.05%                                                     |

Source: ICH Q3A(R2) Guideline[1]

Table 2: Thresholds for Impurities in New Drug Products (ICH Q3B(R2))

| Maximum Daily<br>Dose | Reporting<br>Threshold | Identification<br>Threshold                | Qualification<br>Threshold                 |
|-----------------------|------------------------|--------------------------------------------|--------------------------------------------|
| < 10 mg               | 0.5%                   | 1.0% or 50 μg TDI<br>(whichever is lower)  | 1.0% or 50 μg TDI<br>(whichever is lower)  |
| 10 mg - 100 mg        | 0.2%                   | 0.5% or 200 μg TDI<br>(whichever is lower) | 0.5% or 200 μg TDI<br>(whichever is lower) |
| > 100 mg - 2 g        | 0.1%                   | 0.2% or 3 mg TDI<br>(whichever is lower)   | 0.2% or 3 mg TDI<br>(whichever is lower)   |
| > 2 g                 | 0.05%                  | 0.10%                                      | 0.15%                                      |

TDI: Total Daily Intake. Source: ICH Q3B(R2) Guideline[4]



Table 3: Classification and Limits of Residual Solvents (ICH Q3C(R5))

| Class   | Description                       | Examples                              | Permitted Daily<br>Exposure (PDE)                     |
|---------|-----------------------------------|---------------------------------------|-------------------------------------------------------|
| Class 1 | Solvents to be avoided            | Benzene, Carbon tetrachloride         | Varies by solvent<br>(e.g., Benzene: 2<br>ppm)        |
| Class 2 | Solvents to be limited            | Acetonitrile,<br>Chloroform, Methanol | Varies by solvent<br>(e.g., Acetonitrile: 410<br>ppm) |
| Class 3 | Solvents with low toxic potential | Acetic acid, Acetone,<br>Ethanol      | 5000 ppm or 50<br>mg/day                              |

Source: ICH Q3C(R5) Guideline[5][8]

Table 4: Permitted Daily Exposures (PDEs) for Elemental Impurities (ICH Q3D(R2))

| Class | Elements                                     | Oral PDE (µ<br>g/day )                        | Parenteral<br>PDE (μ g/day )        | Inhalation PDE<br>(μ g/day )                                     |
|-------|----------------------------------------------|-----------------------------------------------|-------------------------------------|------------------------------------------------------------------|
| 1     | As, Cd, Hg, Pb                               | 1.5, 0.5, 1.5, 0.5                            | 1.5, 0.2, 1.5, 0.5                  | 0.02, 0.02, 0.1,<br>0.1                                          |
| 2A    | Co, Ni, V                                    | 5, 20, 10                                     | 0.5, 2, 1                           | 0.03, 0.5, 0.1                                                   |
| 2B    | Ag, Au, Ir, Os,<br>Pd, Pt, Rh, Ru,<br>Se, Tl | 100, 100, 10, 10,<br>10, 10, 10, 10,<br>80, 8 | 10, 10, 1, 1, 1, 1,<br>1, 1, 8, 0.8 | 0.7, 0.1, 0.01,<br>0.01, 0.01, 0.01,<br>0.01, 0.01, 1.3,<br>0.08 |
| 3     | Ba, Cr, Cu, Li,<br>Mo, Sb, Sn                | 700, 11000,<br>1000, 50, 1000,<br>90, 6000    | 70, 110, 100, 25,<br>10, 9, 60      | 3, 0.3, 1, 0.25, 1,<br>0.9, 6                                    |

Source: ICH Q3D(R2) Guideline[6][9]



Table 5: Thresholds of Toxicological Concern (TTC) for Mutagenic Impurities (ICH M7(R2))

| Duration of Treatment         | Acceptable Intake |
|-------------------------------|-------------------|
| Less than or equal to 1 month | 120 μ g/day       |
| > 1 to 12 months              | 20 μ g/day        |
| > 1 to 10 years               | 10 μ g/day        |
| > 10 years to lifetime        | 1.5 μ g/day       |

Source: ICH M7(R2) Guideline[7][10]

### **Experimental Protocols**

The accurate detection and quantification of impurities rely on validated analytical procedures. Below are detailed methodologies for key experiments commonly employed in pharmaceutical impurity testing.

- 1. High-Performance Liquid Chromatography (HPLC) for Organic Impurities
- Objective: To separate, detect, and quantify organic impurities in a drug substance or product.
- Methodology:
  - Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to a known concentration.
  - Chromatographic System: Utilize an HPLC system equipped with a suitable detector (e.g., UV, PDA, or MS).
  - Column: Select a column with appropriate stationary phase chemistry (e.g., C18, C8) and dimensions based on the properties of the analyte and impurities.
  - Mobile Phase: Prepare a mobile phase, often a mixture of aqueous and organic solvents, and adjust the pH as needed. Gradient elution is commonly used to resolve complex mixtures.



- Chromatographic Conditions: Set the flow rate, column temperature, and injection volume.
- Detection: Monitor the eluent at a wavelength where the drug substance and impurities
  have adequate absorbance. For unknown impurities, a Photo Diode Array (PDA) detector
  is useful for obtaining UV spectra. Mass Spectrometry (MS) can be used for identification.
- Quantification: Calculate the amount of each impurity by comparing its peak area to that of a reference standard or by using the principle of area normalization.
- Validation: The analytical procedure must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.
- 2. Gas Chromatography (GC) for Residual Solvents
- Objective: To identify and quantify residual solvents in a drug substance, excipient, or product.
- Methodology:
  - Sample Preparation: Dissolve the sample in a high-boiling point solvent (e.g., dimethyl sulfoxide, dimethylformamide) in a headspace vial.
  - Headspace Autosampler: Place the vial in a headspace autosampler, which heats the sample to a specific temperature for a set time, allowing volatile solvents to partition into the headspace gas.
  - GC System: Inject a portion of the headspace gas into a GC system equipped with a Flame Ionization Detector (FID).
  - Column: Use a capillary column with a suitable stationary phase (e.g., polyethylene glycol or polysiloxane).
  - Carrier Gas: Use an inert gas like helium or nitrogen as the carrier gas.
  - Temperature Program: Employ a temperature program to separate the solvents based on their boiling points.



- Identification and Quantification: Identify solvents by comparing their retention times with those of known standards. Quantify by comparing the peak areas to a calibration curve generated from standards.
- 3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities
- Objective: To detect and quantify elemental impurities at trace levels.
- Methodology:
  - Sample Preparation: Accurately weigh the sample and digest it using a closed-vessel microwave digestion system with concentrated acids (e.g., nitric acid, hydrochloric acid).
     This process breaks down the sample matrix and brings the elements into solution.
  - ICP-MS System: Introduce the digested sample solution into the ICP-MS. The hightemperature argon plasma atomizes and ionizes the elements.
  - Mass Spectrometer: The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
  - Detection: A detector counts the ions for each element, providing a signal proportional to the concentration.
  - Quantification: Determine the concentration of each element by comparing the signal to a calibration curve prepared from certified reference materials.

### **Mandatory Visualization**

The following diagram illustrates the logical workflow for the identification and qualification of impurities in new drug substances, as guided by ICH Q3A(R2).





Click to download full resolution via product page

Caption: Workflow for Impurity Management under ICH Q3A(R2).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. database.ich.org [database.ich.org]
- 5. gmp-navigator.com [gmp-navigator.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk | RAPS [raps.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Federal Register:: Q3D(R2)-Guideline for Elemental Impurities; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 10. database.ich.org [database.ich.org]
- To cite this document: BenchChem. [A Comparative Guide to ICH Guidelines for Impurity Testing in Pharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557441#ich-guidelines-for-impurity-testing-in-pharmaceuticals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com